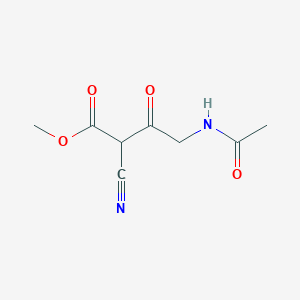
Methyl 4-acetamido-2-cyano-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetamido-2-cyano-3-oxobutanoate is an organic compound with a complex structure that includes an acetamido group, a cyano group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-2-cyano-3-oxobutanoate typically involves the reaction of methyl cyanoacetate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetamido-2-cyano-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
Methyl 4-acetamido-2-cyano-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-acetamido-2-cyano-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition, substitution, and condensation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the cyano and acetamido groups.
Methyl acetoacetate: Similar but without the cyano and acetamido groups.
Acetylacetone: Contains a similar keto group but lacks the cyano and acetamido groups.
Propriétés
Numéro CAS |
105688-23-1 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
methyl 4-acetamido-2-cyano-3-oxobutanoate |
InChI |
InChI=1S/C8H10N2O4/c1-5(11)10-4-7(12)6(3-9)8(13)14-2/h6H,4H2,1-2H3,(H,10,11) |
Clé InChI |
QSOXAHORANRJOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


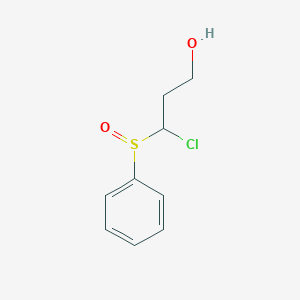
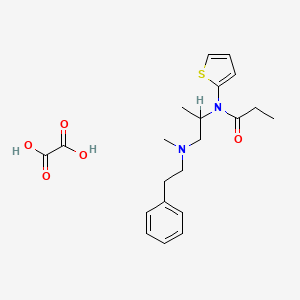


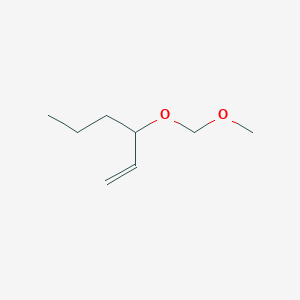
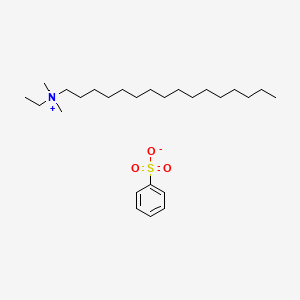
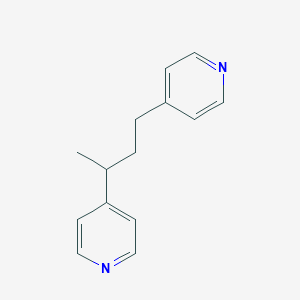
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
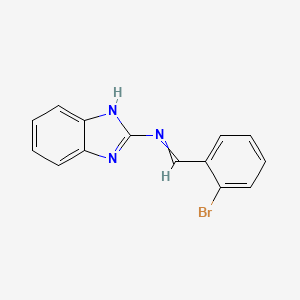
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
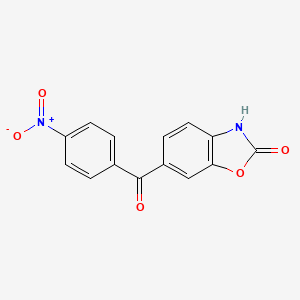
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
